molecular formula C7H13NO2 B1530106 4-(Methoxymethyl)-4-methylpyrrolidin-2-one CAS No. 1375474-29-5

4-(Methoxymethyl)-4-methylpyrrolidin-2-one

Cat. No. B1530106
M. Wt: 143.18 g/mol
InChI Key: HELHLVHSHBUNGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Methoxymethyl)-4-methylpyrrolidin-2-one, also known as PMK methyl glycidate, is a chemical compound that is widely used in scientific research. It is a precursor to the synthesis of MDMA, a popular recreational drug, but its use in research is not limited to this application. PMK methyl glycidate is a versatile compound that can be used in various fields of research, including pharmacology, toxicology, and neuroscience. In

Scientific Research Applications

Synthesis and Chemical Properties

4-(Methoxymethyl)-4-methylpyrrolidin-2-one has been involved in various synthesis processes. For instance, it played a crucial role in the enantioselective synthesis of protected nitrocyclohexitols, showcasing its utility in creating complex organic molecules with multiple stereocenters, which has implications for the synthesis of antitumoral natural products like (+)-pancratistatin (Cagide-Fagín et al., 2012). Additionally, its derivatives have been synthesized for medicinal chemistry applications, highlighting their importance in the development of inhibitors for enzymes like dipeptidyl peptidase IV (Singh & Umemoto, 2011).

Biological Applications and Pharmacological Potential

Certain studies have explored the pharmacological profiles of compounds structurally related to 4-(Methoxymethyl)-4-methylpyrrolidin-2-one, focusing on their interaction with biological systems. For instance, research on 5-HT2A receptor antagonists demonstrates the potential therapeutic applications of related compounds in mitigating platelet aggregation and potentially treating conditions like pancreatitis (Ogawa et al., 2002).

Material Science and Catalysis

In the field of material science, derivatives of 4-(Methoxymethyl)-4-methylpyrrolidin-2-one have been used in the synthesis of novel materials. For example, compounds structurally related have been involved in the development of ferroelectric materials, which have significant implications for the creation of functional molecular materials capable of undergoing phase transitions at specific temperatures, contributing to the advancement of molecular motors and ferroelectrics (Fu et al., 2011).

properties

IUPAC Name

4-(methoxymethyl)-4-methylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-7(5-10-2)3-6(9)8-4-7/h3-5H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELHLVHSHBUNGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)NC1)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methoxymethyl)-4-methylpyrrolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.